molecular formula C21H20ClNO3 B1292885 7-Chloro-2-(4-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 865415-13-0

7-Chloro-2-(4-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B1292885
CAS No.: 865415-13-0
M. Wt: 369.8 g/mol
InChI Key: ZDRBCQVLZXVNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-(4-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid: is a chemical compound with a complex structure that includes a quinoline core substituted with a chloro group, an isobutoxyphenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(4-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

    Substitution Reactions: The chloro group is introduced through a halogenation reaction, typically using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Introduction of the Isobutoxyphenyl Group: This step involves a nucleophilic substitution reaction where the isobutoxyphenyl group is attached to the quinoline core.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline ring, leading to the formation of corresponding quinoline N-oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde under appropriate conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel ligands for coordination chemistry.

Biology:

  • Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
  • Studied for its interactions with various biological macromolecules, including proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
  • Evaluated for its anti-inflammatory and analgesic properties.

Industry:

  • Utilized in the development of specialty chemicals and materials.
  • Applied in the formulation of advanced coatings and polymers.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(4-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes involved in cell wall synthesis, while its potential anticancer effects are linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

    7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid: Similar structure but with a methoxy group instead of an isobutoxy group.

    7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid: Similar structure but with an ethoxy group instead of an isobutoxy group.

    7-Chloro-2-(4-propoxyphenyl)-8-methylquinoline-4-carboxylic acid: Similar structure but with a propoxy group instead of an isobutoxy group.

Uniqueness: The presence of the isobutoxy group in 7-Chloro-2-(4-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

7-chloro-8-methyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO3/c1-12(2)11-26-15-6-4-14(5-7-15)19-10-17(21(24)25)16-8-9-18(22)13(3)20(16)23-19/h4-10,12H,11H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRBCQVLZXVNNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)OCC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601144643
Record name 7-Chloro-8-methyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601144643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865415-13-0
Record name 7-Chloro-8-methyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865415-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-8-methyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601144643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.